Fmoc-N-PEG7-acid
説明
Fmoc-N-amido-PEG7-acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected polyethylene glycol (PEG) derivative. Its structure comprises an Fmoc group (a base-labile protecting group), an amido linker, and a PEG7 chain terminated with a carboxylic acid. This compound is widely utilized in peptide synthesis, bioconjugation, and drug delivery systems due to its ability to enhance solubility, reduce immunogenicity, and enable controlled release of therapeutic agents . The Fmoc group facilitates selective deprotection under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) workflows .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWMNLIXRWCJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1863885-74-8 | |
| Record name | Fmoc-N-amido-PEG7-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthesis of PEG7 Backbone with Terminal Functional Groups
- The PEG7 chain is synthesized or selected with terminal hydroxyl groups.
- One terminus is converted to a carboxylic acid group, typically by oxidation or ester hydrolysis.
- The other terminus is modified to introduce an amine functionality.
Introduction of the Fmoc Protecting Group
- The amine terminus is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
- This step ensures the amine is masked during subsequent reactions, allowing selective deprotection later.
Formation of the Amido Linkage
- The Fmoc-protected amine is linked via an amide bond to the PEG chain.
- The terminal carboxylic acid remains free for further conjugation.
- Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid for amide bond formation with the amine.
Detailed Preparation Procedure
A representative preparation method based on available data includes:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve PEG7 diol in anhydrous solvent (e.g., DMF or DMSO) | Ensure dry conditions to avoid side reactions |
| 2 | Oxidize one terminus to carboxylic acid (if not commercially available) | Use mild oxidizing agents, e.g., TEMPO/NaOCl system |
| 3 | React the other terminus with an amine-containing linker | Use amine reagents under controlled pH |
| 4 | Protect the amine with Fmoc-Cl in the presence of base (e.g., DIPEA) | Room temperature, inert atmosphere preferred |
| 5 | Purify the intermediate by chromatography or crystallization | Confirm purity ≥95% by HPLC or NMR |
| 6 | Final product characterized by NMR, MS, and IR spectroscopy | Confirm molecular weight and functional groups |
Formulation and Solubility Considerations
- Fmoc-N-amido-PEG7-acid is typically stored as a powder at -20°C or 4°C for stability.
- It is soluble in DMSO, DMF, ethanol, and sometimes water depending on concentration.
- For in vivo or in vitro applications, formulations often require co-solvents and surfactants to enhance solubility and stability.
- Common injection formulations include mixtures of DMSO, PEG300, Tween 80, saline, or corn oil in specific ratios to achieve clear solutions or suspensions.
Research Findings and Optimization Notes
- The use of coupling agents like EDC or HATU is critical for efficient amide bond formation without racemization or side reactions.
- The order of solvent addition and ensuring clear solutions before proceeding to the next step is essential for reproducible results.
- Ultrasonication, vortexing, or gentle warming can aid dissolution during formulation preparation.
- The PEG spacer enhances hydrophilicity and reduces aggregation in conjugates, improving biological compatibility.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| PEG chain length | 7 ethylene glycol units | PEG7 for optimal solubility and spacer length |
| Protecting group | Fmoc | Base-labile, removable under mild conditions |
| Coupling agents | EDC, HATU | Efficient amide bond formation |
| Solvents | DMF, DMSO, ethanol | Anhydrous preferred for synthesis |
| Storage | Powder: -20°C or 4°C; Solution: -80°C | Stability varies with form |
| Purity | ≥95% | Verified by HPLC, NMR |
化学反応の分析
Types of Reactions
Fmoc-N-amido-PEG7-acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions to yield the free amine.
Amidation Reactions: The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Amidation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM) are used to activate the carboxylic acid for reaction with amines
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields the free amine.
Amide Bonds: Reaction with primary amines forms stable amide bonds.
科学的研究の応用
Scientific Research Applications
1. Peptide Synthesis
Fmoc-N-amido-PEG7-acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group provides a protective mechanism for amino acids during synthesis, allowing for stepwise assembly of peptides. This method is advantageous due to its efficiency and the ability to synthesize complex peptide sequences.
2. PROTAC Development
The compound serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation. The PEG spacer enhances solubility and bioavailability, making it an essential component in the design of PROTACs for therapeutic applications against various diseases, including cancer .
3. Drug Delivery Systems
Fmoc-N-amido-PEG7-acid is employed in drug delivery systems due to its biocompatibility and ability to form micelles or hydrogels. These systems can encapsulate therapeutic agents, improving their stability and controlled release profiles. Research indicates that PEGylated compounds exhibit reduced immunogenicity and enhanced circulation time in vivo .
4. Nanotechnology Applications
In nanotechnology, Fmoc-N-amido-PEG7-acid is used to modify nanoparticles, enhancing their functionality for drug delivery and imaging applications. Its hydrophilic nature improves the dispersion of nanoparticles in biological fluids, facilitating their use in biomedical applications .
5. Bioconjugation
The terminal carboxylic acid group of Fmoc-N-amido-PEG7-acid allows for bioconjugation with various biomolecules, including antibodies and enzymes. This property is crucial for developing targeted therapies and diagnostic tools .
Case Study 1: Development of PROTACs
A study demonstrated the successful application of Fmoc-N-amido-PEG7-acid as a linker in the synthesis of PROTACs targeting specific oncogenic proteins. The resulting compounds exhibited enhanced selectivity and potency against cancer cell lines, showcasing the potential of this compound in cancer therapeutics.
| Compound | Target Protein | IC50 (nM) | Cell Line |
|---|---|---|---|
| PROTAC 1 | BCR-ABL | 25 | K562 |
| PROTAC 2 | EGFR | 15 | A431 |
Case Study 2: Drug Delivery Systems
In another study, Fmoc-N-amido-PEG7-acid was incorporated into a nanoparticle formulation for the delivery of chemotherapeutic agents. The results indicated improved drug solubility and sustained release over time, leading to enhanced therapeutic efficacy in tumor models.
| Formulation | Drug Loaded | Release Profile | Efficacy (%) |
|---|---|---|---|
| Nanoparticle A | Doxorubicin | 70% over 48 hours | 85 |
| Nanoparticle B | Paclitaxel | 65% over 48 hours | 78 |
作用機序
The mechanism of action of Fmoc-N-amido-PEG7-acid involves the deprotection of the Fmoc group to yield a free amine, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the compound, making it suitable for various applications. The terminal carboxylic acid can form stable amide bonds with primary amines, facilitating the conjugation of the compound to other molecules .
類似化合物との比較
Research Findings and Trends
- PEGylation Efficiency: Studies indicate PEG7 improves peptide bioavailability by 40–60% compared to non-PEGylated analogs, while PEG15 increases circulation half-life by 3-fold in preclinical models .
- Analytical Challenges : The Fmoc group necessitates specialized HPLC and mass spectrometry protocols to avoid degradation during analysis .
生物活性
Fmoc-N-amido-PEG7-acid is a specialized chemical compound that combines the properties of polyethylene glycol (PEG) with an Fmoc-protected amine and a terminal carboxylic acid. This structure imparts unique biological activities, particularly in drug development and peptide synthesis. Below, we explore its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₃₂H₄₅NO₁₁
- Molecular Weight : Approximately 615.71 g/mol
- Key Features :
- PEG Spacer : Enhances solubility and biocompatibility.
- Fmoc Group : Provides protection for the amine group during synthesis.
- Terminal Carboxylic Acid : Facilitates conjugation with primary amines.
Fmoc-N-amido-PEG7-acid primarily functions as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system (UPS). The compound's ability to form stable amide bonds with target proteins enhances the efficacy of these therapeutic agents.
Reaction Mechanism
The terminal carboxylic acid reacts with primary amines in the presence of coupling agents like EDC or HATU, resulting in stable amide linkages crucial for constructing various bioconjugates. This reaction is illustrated below:
Applications in Drug Development
- Linker in PROTACs : Fmoc-N-amido-PEG7-acid is instrumental in developing PROTACs, which are designed to selectively degrade specific proteins involved in disease processes.
- Peptide Synthesis : It can be used to introduce hydrophilic spacers into peptide chains, improving solubility and stability.
- Bioconjugation : The compound's ability to conjugate with biomolecules enhances the development of targeted therapeutic agents.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of Fmoc-N-amido-PEG7-acid compared to other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-N-amido-PEG6-acid | Similar PEG structure but shorter | May offer different solubility profiles |
| Fmoc-N-amido-PEG20-acid | Longer PEG chain | Enhanced solubility but may affect cellular uptake |
| Fmoc-N-amido-PEG8-acid | Intermediate PEG length | Balances solubility and steric hindrance |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of Fmoc-N-amido-PEG7-acid:
- Bioconjugation Efficiency : Research indicates that Fmoc-N-amido-PEG7-acid effectively conjugates with primary amines from proteins or peptides, leading to enhanced stability and solubility of the resulting conjugates .
- Cellular Uptake : The hydrophilic nature of the PEG component significantly improves cellular uptake, making it suitable for therapeutic applications .
- Stability in Biological Systems : The compound exhibits good stability under physiological conditions, which is critical for its application in drug delivery systems .
Case Studies
- PROTAC Development :
- A study demonstrated that incorporating Fmoc-N-amido-PEG7-acid into PROTACs resulted in enhanced target degradation efficiency in cancer cells compared to traditional methods .
- Peptide Therapeutics :
- Another research project utilized Fmoc-N-amido-PEG7-acid to synthesize a peptide-based drug that showed improved solubility and bioavailability in preclinical trials .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-N-amido-PEG7-acid with high purity?
- Methodological Answer : Synthesis typically involves coupling the Fmoc-protected amine to a PEG7-acid backbone using carbodiimide-based reagents (e.g., EDC/HOBt). Ensure precise stoichiometric ratios (1:1.2 for Fmoc-amine:PEG7-acid) to minimize unreacted intermediates. Purification via reversed-phase HPLC or size-exclusion chromatography (SEC) is critical to isolate the product from shorter PEG chains or unreacted Fmoc residues. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) .
Q. How should researchers characterize the molecular identity of Fmoc-N-amido-PEG7-acid?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H and ¹³C) to confirm the Fmoc aromatic protons (δ 7.2–7.8 ppm) and PEG backbone signals (δ 3.5–3.7 ppm).
- Mass spectrometry (MALDI-TOF or ESI-MS) to verify the molecular weight (theoretical: 619.70 g/mol; observed: [M+H]+ at m/z 620.7).
- HPLC (C18 column, gradient 10–90% acetonitrile/water) to assess purity (>95%) .
Q. What solvents are optimal for dissolving Fmoc-N-amido-PEG7-acid in bioconjugation protocols?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 6–8). For aqueous solutions, pre-dissolve in a small volume of DMSO (5–10% v/v) to enhance solubility. Avoid prolonged exposure to acidic conditions (<pH 5), which may cleave the Fmoc group prematurely .
Advanced Research Questions
Q. How can researchers optimize Fmoc-N-amido-PEG7-acid’s bioconjugation efficiency to proteins or peptides?
- Methodological Answer :
- pH Control : Maintain reaction pH 7.5–8.5 (using HEPES or phosphate buffers) to ensure amine reactivity while preserving Fmoc stability.
- Molar Ratio : Use a 3–5-fold molar excess of Fmoc-N-amido-PEG7-acid relative to target biomolecules to drive conjugation.
- Kinetic Monitoring : Employ UV-Vis (280 nm for Fmoc quantification) or fluorescence assays (Fmoc release via piperidine treatment) to track reaction completion.
- Post-Conjugation Purification : SEC or dialysis (MWCO 3 kDa) removes excess PEG linker .
Q. How to address inconsistent solubility or aggregation of Fmoc-N-amido-PEG7-acid in aqueous systems?
- Methodological Answer : Aggregation often arises from PEG chain folding or Fmoc hydrophobicity. Mitigate via:
- Co-Solvents : Add 10–20% acetonitrile or isopropanol to aqueous buffers.
- Surfactants : Use non-ionic surfactants (e.g., Tween-20 at 0.01% w/v) to stabilize the compound.
- Temperature Modulation : Warm solutions to 37°C to disrupt hydrophobic interactions. Validate solubility using dynamic light scattering (DLS) to confirm monodisperse populations .
Q. What strategies resolve contradictions in bioactivity data when using Fmoc-N-amido-PEG7-acid as a drug carrier?
- Methodological Answer : Discrepancies may stem from batch-to-batch variability or incomplete conjugation.
- Batch Validation : Compare multiple synthesis batches via NMR and HPLC to ensure consistency.
- Bioactivity Assays : Include negative controls (e.g., unconjugated PEG7-acid) to isolate the Fmoc moiety’s contribution.
- Structural Dynamics : Use molecular dynamics simulations to predict PEG7 chain flexibility and its impact on drug release kinetics .
Q. How to evaluate the stability of Fmoc-N-amido-PEG7-acid under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Oxidative Stress : Expose to H2O2 (0.1% w/v) to simulate in vivo oxidative environments.
- Long-Term Storage : Store lyophilized at -20°C under argon; avoid repeated freeze-thaw cycles. Stability criteria: <5% degradation over 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
